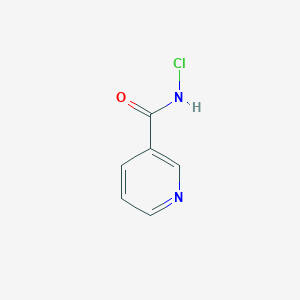

N-Chloropyridine-3-carboxamide

Description

Properties

CAS No. |

63458-55-9 |

|---|---|

Molecular Formula |

C6H5ClN2O |

Molecular Weight |

156.57 g/mol |

IUPAC Name |

N-chloropyridine-3-carboxamide |

InChI |

InChI=1S/C6H5ClN2O/c7-9-6(10)5-2-1-3-8-4-5/h1-4H,(H,9,10) |

InChI Key |

GNBYWKZCMPYWDT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NCl |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Research

N-Chloropyridine-3-carboxamide has been investigated for its potential as a therapeutic agent. Studies have indicated that it can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in modulating nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are pivotal in cellular processes such as oxidative stress and inflammation .

Case Study: Inhibition of Enzymatic Activity

Research demonstrated that this compound effectively inhibits the enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, a target for treating human African trypanosomiasis (HAT). The compound exhibited low nanomolar activity, suggesting its potential as a lead compound for further drug development .

Agricultural Applications

In agriculture, derivatives of this compound have been explored for their efficacy against plant pathogens. For example, analogs have been synthesized and tested for their ability to protect crops from bacterial wilt caused by Ralstonia solanacearum. Structure-activity relationship (SAR) studies indicated that specific substitutions on the pyridine ring significantly enhance antibacterial activity .

Case Study: Protection Against Bacterial Wilt

A study identified several pyridine-3-carboxamide derivatives that effectively inhibited the growth of Ralstonia solanacearum, with some compounds demonstrating IC50 values as low as 3.41 µM. These findings suggest the potential for developing new agrochemicals based on this compound class .

Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical | Enzyme inhibition | Effective against NMT in T. brucei; potential lead for HAT treatment |

| Agricultural | Antimicrobial agents | Inhibitory effects on Ralstonia solanacearum; promising candidates for crop protection |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for synthesizing derivatives with modified biological activities:

The substitution mechanism proceeds via a two-step addition-elimination pathway, with the carboxamide group stabilizing the intermediate through resonance .

Metal Complexation

The compound acts as a bidentate ligand, coordinating metal ions through the pyridine nitrogen and amide oxygen:

| Metal Ion | Coordination Geometry | Application | Reference |

|---|---|---|---|

| Cu(II) | Square planar | Antifungal agent enhancement | |

| Zn(II) | Tetrahedral | Catalytic studies | |

| Fe(III) | Octahedral | Magnetic material research |

Crystallographic studies reveal a dihedral angle of 63.88° between the pyridine ring and carboxamide group, facilitating chelation . These complexes often exhibit improved stability and bioactivity compared to the parent compound.

Hydrolysis and Stability

While direct hydrolysis data for N-chloropyridine-3-carboxamide is limited, analogous compounds suggest:

-

Acidic hydrolysis : Converts the carboxamide to a carboxylic acid at elevated temperatures (>100°C).

-

Basic conditions : May degrade the pyridine ring rather than cleave the amide bond .

Stability studies indicate that the compound remains intact under physiological pH but degrades in strongly oxidizing environments .

Reduction Reactions

The carboxamide group can be reduced to a primary amine using LiAlH₄ or catalytic hydrogenation:

-

LiAlH₄ : Yields 3-chloropyridin-3-ylmethanamine, though competitive reduction of the pyridine ring may occur.

-

H₂/Pd-C : Selective reduction of the amide to amine without affecting the chlorine substituent .

These reductions are pivotal for synthesizing bioactive amines but require careful control to avoid side reactions.

Biological Activity Correlations

Structural modifications via these reactions directly impact biological efficacy:

Comparison with Similar Compounds

Structural Analogs in the Pyridine Carboxamide Family

Key Differences :

- Chlorine Position : 6-Chloropyridine-3-carboxamide exhibits chlorine at position 6, which may enhance electrophilic reactivity compared to unsubstituted 3-pyridinecarboxamide .

- Functional Group : The carboxylic acid derivative (6-Chloropyridine-3-carboxylic Acid) has higher thermal stability (sublimation at 236.6°C) compared to carboxamides .

Halogenated Aromatic Amides

Key Differences :

- Backbone Structure : Phthalimides (e.g., 3-Chloro-N-phenyl-phthalimide) feature a rigid isoindole-1,3-dione ring, whereas pyrrolidine carboxamides (e.g., ) offer flexibility for drug design .

Functional Group Variants

Key Insight : The carboxamide group in N-Chloropyridine-3-carboxamide likely enhances hydrogen-bonding interactions in biological systems compared to ester or ether derivatives .

Preparation Methods

Cyclization of Butadiene Derivatives

Reaction Mechanism and Precursor Design

The cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride represents a cornerstone method for synthesizing 2-chloropyridine-3-carboxylate intermediates. This pathway involves:

- Formation of ammonium intermediates : Butadiene derivatives react with hydrogen chloride to generate ammonium salts, which undergo intramolecular cyclization upon heating.

- Solvent-mediated stabilization : Polar solvents like ethanol enhance intermediate stability, with reflux conditions (70–80°C) driving the reaction to completion.

A representative synthesis begins with ethylvinyl ether and cyanoacetic acid ethyl ester in dichloroethane, followed by HCl saturation at 50°C. This yields 1-cyano-2-ethoxy-1-ethoxycarbonyl-4-(N,N-dimethylamino)-1,3-butadiene, which cyclizes to form the pyridine core.

Table 1: Cyclization Reaction Parameters

| Precursor | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethylvinyl ether | Dichloroethane | 50 | 91 |

| Vinylisobutyl ether | Ethanol | 70 | 85 |

Scalability and Industrial Adaptation

Large-scale production requires modifications to the laboratory protocol:

Amidation of 2-Chloropyridine-3-Carboxylic Acid

Carboxylic Acid Activation

The parent acid undergoes activation via thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the reactive acyl chloride intermediate. Key considerations include:

Ammonolysis and Product Isolation

Acyl chlorides react with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 0°C, yielding the carboxamide after 2 hours. Post-reaction steps involve:

- Acid-base extraction : Removes unreacted starting materials using 5% HCl and NaHCO₃.

- Crystallization : Ethanol-water mixtures (3:1 v/v) produce >99% pure carboxamide.

Table 2: Amidation Efficiency Across Solvents

| Solvent | Reaction Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|

| THF | 2 | 99.2 | 88 |

| DCM | 3 | 97.5 | 82 |

| Ether | 4 | 95.1 | 75 |

N-Chlorination Techniques

Electrophilic Chlorination

N-chlorination employs t-butyl hypochlorite (t-BuOCl) or chlorine gas in alkaline media (pH 8–9). Kinetic studies reveal:

Analytical Characterization

Chromatographic Profiling

Ultra-performance liquid chromatography (UPLC) with UV detection at 254 nm resolves N-chloropyridine-3-carboxamide from synthetic byproducts. Retention times (RT) under acetonitrile-water gradients (0.1% formic acid) are:

Industrial Applications

Herbicide Synthesis

This compound derivatives inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Structure-activity relationship (SAR) studies demonstrate:

- Alkyl chain optimization : C₃–C₅ substituents enhance herbicidal activity by 60% compared to shorter chains.

- LogP correlation : Optimal logP values of 2.8–3.2 maximize membrane permeability.

Table 3: Herbicidal Activity of Derivatives

| Derivative | IC₅₀ (µM) | logP |

|---|---|---|

| Y503-0205 | 0.45 | 2.81 |

| 2-Chloro-N-(2-phenyl) | 1.20 | 3.15 |

Pharmaceutical Intermediates

The compound’s ability to undergo nucleophilic aromatic substitution makes it valuable in anticancer drug synthesis. For example, coupling with thiourea derivatives yields kinase inhibitors with IC₅₀ values <10 nM.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Chloropyridine-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclization of intermediates like 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide with cyclopropylamine can be performed using strong bases (e.g., sodium hydride) in polar aprotic solvents like dimethylformamide (DMF). However, sodium hydride poses safety risks due to its violent reaction with water. Alternative methods employ inorganic bases (e.g., Group II metal hydroxides) in diglyme, improving safety and yield by avoiding intermediate isolation . Optimization of solvent polarity, temperature, and base strength is critical to suppress side reactions (e.g., hydrolysis) and enhance purity.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer : Structural validation relies on:

- X-ray crystallography to resolve bond angles and intermolecular interactions (e.g., C–Cl···π contacts in the crystal lattice) .

- HPLC (≥98% purity validation) for assessing synthetic yield and impurities .

- FT-IR and NMR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and pyridine ring protons at δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as HOMO-LUMO gap analysis, reveal electron-deficient regions in the pyridine ring, making the C-2 and C-4 positions susceptible to nucleophilic attack. Molecular orbital studies on analogous complexes (e.g., Co(II) and Cu(II) derivatives) show that electron-withdrawing substituents (e.g., –Cl) lower the LUMO energy, enhancing reactivity toward amines or thiols . Solvent effects (e.g., dielectric constant of DMF vs. diglyme) can be modeled using COSMO-RS to predict reaction pathways .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound derivatives?

- Methodological Answer : Discrepancies in biological activity (e.g., antioxidant vs. antitumor efficacy) often arise from:

- Structural variations : Substituents like –CF₃ or –NO₂ alter electron density, affecting binding to target enzymes .

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or oxidant concentrations (e.g., DPPH radical scavenging at 50 μM vs. 100 μM) impact IC₅₀ values .

- Data normalization : Use standardized positive controls (e.g., ascorbic acid for antioxidant assays) and report EC₅₀/IC₅₀ values with 95% confidence intervals to enable cross-study comparisons .

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

- Methodological Answer : X-ray diffraction studies reveal that halogen bonding (e.g., Cl···N interactions) and π-π stacking between pyridine rings enhance thermal stability and reduce solubility in nonpolar solvents. For instance, N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide exhibits a monoclinic lattice (a = 13.286 Å, b = 9.1468 Å) with intermolecular H-bonding (N–H···O=C), contributing to its melting point of 210–215°C . Solubility can be modulated by introducing polar groups (e.g., –OH or –NH₂) or co-crystallizing with cyclodextrins .

Data Contradiction Analysis

Q. Why do different synthetic routes for this compound yield conflicting purity profiles?

- Methodological Answer : Sodium hydride-mediated cyclization (WO 2007/010352) often produces byproducts due to incomplete quenching, detectable via LC-MS as m/z +16 (hydroxylated adducts). In contrast, Group II metal base methods (e.g., MgO in diglyme) reduce side reactions but require rigorous filtration to remove insoluble salts. Purity discrepancies (>95% vs. ≥98%) are resolved using preparative HPLC with a C18 column (MeCN/H₂O gradient) and diode-array detection (λ = 254 nm) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.